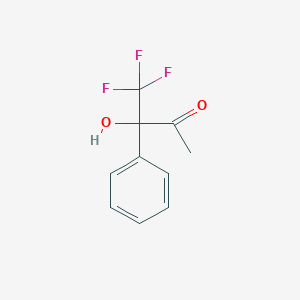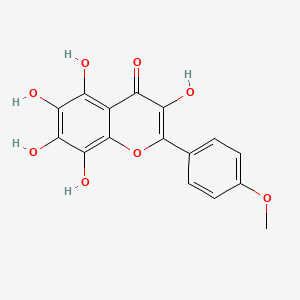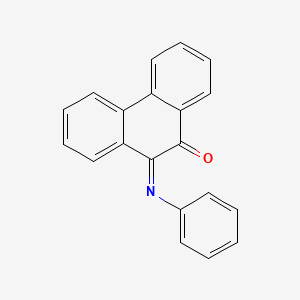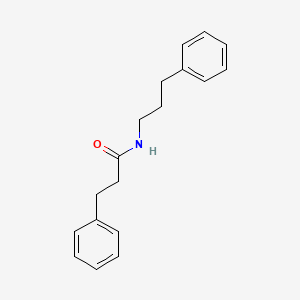
Benzenepropanamide, N-(3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanamide, N-(3-phenylpropyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzene ring attached to a propanamide group, with an additional phenylpropyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Benzenepropanamide, N-(3-phenylpropyl)- typically involves the reaction of benzenepropanoyl chloride with 3-phenylpropylamine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
C6H5CH2CH2COCl+C6H5CH2CH2NH2→C6H5CH2CH2CONHCH2CH2C6H5+HCl
Industrial Production Methods: Industrial production methods for Benzenepropanamide, N-(3-phenylpropyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenepropanamide, N-(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzenepropanamide, N-(3-phenylpropyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanamide, N-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 3-Phenylpropionamide
- N-Phenylbenzenepropanamide
- N-(3-Phenylpropyl)benzenepropanamide
Comparison: Benzenepropanamide, N-(3-phenylpropyl)- is unique due to the presence of both a benzene ring and a phenylpropyl group attached to the amide nitrogen. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
536755-27-8 |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
3-phenyl-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C18H21NO/c20-18(14-13-17-10-5-2-6-11-17)19-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2,(H,19,20) |
InChI-Schlüssel |
OQHHAWAIPHUFOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
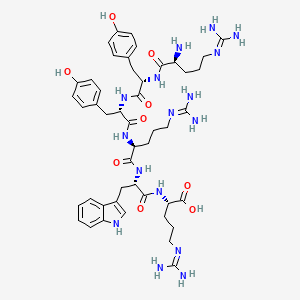
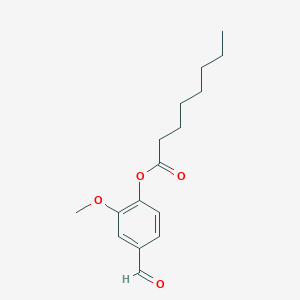
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
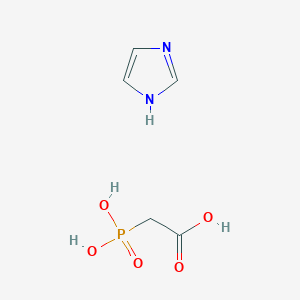
![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
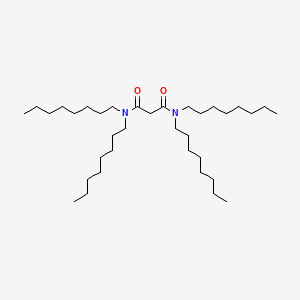
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
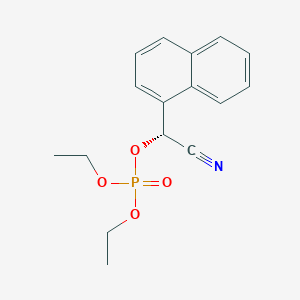
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
